molecular formula C11H21NO B13183442 5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol

5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol

Cat. No.: B13183442
M. Wt: 183.29 g/mol
InChI Key: VLPUNASQZQLUBV-UHFFFAOYSA-N
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Description

5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol (CAS 2059971-23-0) is a high-purity chemical compound with a molecular formula of C11H21NO and a molecular weight of 183.29 g/mol, supplied for laboratory research applications . This bicyclic compound features a strained [6.1.0] nonane ring system functionalized with both a dimethylamino group and a hydroxy group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The distinct structure of the bicyclo[6.1.0]nonane scaffold is of significant interest in the development of novel molecular entities, as it is found in compounds investigated for various biological activities, including as a core structure in herbicide development and in ligands for biological receptors such as cannabinoid receptors . Researchers utilize this compound and its analogs, such as the pyrrolidino and methylamino variants, to explore structure-activity relationships and develop new synthetic methodologies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

5-(dimethylamino)bicyclo[6.1.0]nonan-4-ol

InChI

InChI=1S/C11H21NO/c1-12(2)10-5-3-8-7-9(8)4-6-11(10)13/h8-11,13H,3-7H2,1-2H3

InChI Key

VLPUNASQZQLUBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2CC2CCC1O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5 Dimethylamino Bicyclo 6.1.0 Nonan 4 Ol

Reactivity Associated with the Strained Cyclopropane (B1198618) Ring

The defining feature of the bicyclo[6.1.0]nonane skeleton is the significant ring strain associated with the fused three-membered ring. This strain is a powerful thermodynamic driving force for reactions that involve the cleavage of one or more bonds of the cyclopropane ring. Such reactions provide pathways to a variety of other cyclic and acyclic structures and can be initiated by thermal, photochemical, or chemical means.

Ring-Opening Reactions (e.g., Acid-catalyzed, Metal-catalyzed)

The strained C-C bonds of the cyclopropane ring in bicyclo[6.1.0]nonane derivatives are susceptible to cleavage under both acidic and metal-catalyzed conditions. These reactions often proceed with high regioselectivity and stereoselectivity, offering valuable synthetic routes to functionalized cyclooctane (B165968) derivatives.

Acid-Catalyzed Ring-Opening:

Protonation of the cyclopropane ring or the adjacent hydroxyl group can initiate ring-opening. In the case of 5-(dimethylamino)bicyclo[6.1.0]nonan-4-ol, the presence of the amino and hydroxyl groups is expected to play a significant role in the reaction's outcome. The reaction of a related system, 9-ethoxycarbonyl-9-aza-bicyclo[6.1.0]nonane, with perchloric acid resulted in the formation of ethyl trans-2-hydroxycyclooctane-1-carbamate, demonstrating a typical ring-opening process. While specific studies on this compound are not prevalent, acid-catalyzed solvolysis of 2-bicyclo[6.1.0]nonyl derivatives has been shown to yield a mixture of products, indicating the formation of carbocationic intermediates. lookchem.com

Metal-Catalyzed Ring-Opening:

Transition metals, particularly those with a high affinity for strained rings such as Rh(I), Pd(0), and Ag(I), can catalyze the isomerization and ring-opening of bicyclo[6.1.0]nonane systems. For instance, the use of ZnCl₂ or [Rh₂(OAc)₄] can generate metal-vinyl carbene intermediates from cyclopropenes, which then undergo further reactions. beilstein-journals.org While direct examples with this compound are scarce, the amino group could act as a directing group, coordinating to the metal catalyst and influencing the regioselectivity of the C-C bond cleavage.

Reaction Type Catalyst/Reagent Substrate (Analog) Product(s) Reference
Acid-CatalyzedPerchloric Acid9-ethoxycarbonyl-9-aza-bicyclo[6.1.0]nonaneEthyl trans-2-hydroxycyclooctane-1-carbamate and transannular products
Metal-CatalyzedZnCl₂ or [Rh₂(OAc)₄]1,3-Cyclooctadiene and CyclopropenesCompound with a 1,2-divinylcyclopropane moiety within a bicyclo[6.1.0]nonane core beilstein-journals.org

Thermal and Photochemical Rearrangements of Bicyclo[6.1.0]nonane Derivatives

Thermal and photochemical conditions can induce a variety of rearrangements in the bicyclo[6.1.0]nonane framework, often leading to complex polycyclic structures.

Thermal Rearrangements:

The thermolysis of bicyclo[6.1.0]nonane derivatives can lead to skeletal rearrangements. For example, the thermal rearrangement of bicyclo[6.1.0]nona-2,4,6-triene has been studied, and it undergoes a ring-walk rearrangement with a strong preference for inversion of configuration at the migrating carbon. nih.gov While the specific thermal behavior of this compound is not documented, the presence of the hydroxyl and amino groups would likely influence the reaction pathways, potentially favoring rearrangements involving these functional groups.

Photochemical Rearrangements:

Photochemical activation can also promote rearrangements. For instance, the di-π-methane rearrangement of unsaturated bicyclic systems can lead to the formation of a vinylcyclopropane (B126155) moiety. Such reactions, however, can sometimes result in a mixture of products due to a lack of regioselectivity.

Reaction Type Conditions Substrate (Analog) Observed Rearrangement Reference
ThermalHeatingBicyclo[6.1.0]nona-2,4,6-trieneRing-walk rearrangement with inversion of configuration nih.gov
PhotochemicalUV irradiationUnsaturated bicyclic systemsDi-π-methane rearrangement to form vinylcyclopropanes

Strain-Promoted Reactivity in Cycloadditions

The high degree of ring strain in bicyclo[6.1.0]nonane derivatives, particularly in their unsaturated alkyne analogs (bicyclo[6.1.0]nonynes or BCN), makes them highly reactive in strain-promoted cycloaddition reactions. nih.govnih.govrsc.org These reactions are a cornerstone of bioorthogonal chemistry.

The reaction of bicyclo[6.1.0]nonyne with sydnones is a well-documented example of a strain-promoted [3+2] cycloaddition. nih.gov This reaction proceeds without the need for a metal catalyst and is driven by the release of ring strain. nih.gov The rate of these cycloadditions can be influenced by the stereochemistry of the bicyclic scaffold. While this compound itself is not an alkyne, the underlying principle of strain-release-driven reactivity is a key feature of this class of compounds.

Cycloaddition Partner Reaction Type Key Features Reference
SydnonesStrain-Promoted [3+2] CycloadditionMetal-free, driven by ring strain release nih.gov
AzidesStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Catalyst-free click chemistry nih.gov

Transformations of the Hydroxyl Group

The secondary hydroxyl group at the C-4 position of this compound is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction (of the corresponding ketone), and conversion to other functional groups.

Oxidation and Reduction Chemistry

Oxidation:

The secondary alcohol can be oxidized to the corresponding ketone, 5-(dimethylamino)bicyclo[6.1.0]nonan-4-one. Standard oxidizing agents can be employed for this transformation. For example, the oxidation of bicyclo[3.3.1]nonan-3-ol to bicyclo[3.3.1]nonan-3-one has been achieved, and similar conditions could be applicable here. researchgate.net The choice of oxidant would need to consider the potential for side reactions involving the amino group or the cyclopropane ring.

Reduction:

The corresponding ketone, 5-(dimethylamino)bicyclo[6.1.0]nonan-4-one, can be reduced back to the alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH₄). researchgate.net The stereochemical outcome of the reduction would be of interest, potentially leading to diastereomeric alcohols. The reduction of bicyclo[3.3.1]nonan-3-one has been shown to yield endo-bicyclo[3.3.1]nonan-3-ol. researchgate.net

Transformation Reagent Starting Material (Analog) Product (Analog) Reference
OxidationStandard oxidizing agentsBicyclo[3.3.1]nonan-3-olBicyclo[3.3.1]nonan-3-one researchgate.net
ReductionSodium borohydride or LiAlH₄Bicyclo[3.3.1]nonan-3-oneendo-Bicyclo[3.3.1]nonan-3-ol researchgate.net

Esterification, Etherification, and Other Functional Group Interconversions

The hydroxyl group can be readily converted into other functional groups, such as esters and ethers, providing a means to further elaborate the molecule.

Esterification:

The secondary alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. The conversion of alcohols to sulfonic esters is also a common transformation. ub.edu

Etherification:

O-alkylation of the hydroxyl group can be achieved to form ethers. For cyclic amino alcohols, regioselective O-alkylation can be challenging due to the competing N-alkylation of the amino group. However, methods have been developed for the selective O-alkylation of cyclic amino alcohols using alkali metal alkoxides.

Other Functional Group Interconversions:

The hydroxyl group can serve as a precursor for other functional groups. For instance, it can be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile to introduce a variety of substituents with inversion of stereochemistry. ub.edu The conversion of an alcohol to a protected amine via the Mitsunobu reaction is another possibility.

Reaction Reagents General Transformation Reference
EsterificationCarboxylic acid/acid chloride/anhydride, acid catalystR-OH → R-O-C(=O)R' ub.edu
EtherificationAlkyl halide, base (e.g., alkali metal alkoxide)R-OH → R-OR'
Conversion to Leaving GroupTsCl or MsCl, baseR-OH → R-OTs or R-OMs ub.edu

Chemical Behavior of the Dimethylamino Moiety

The dimethylamino group, a tertiary amine, is a key functional moiety in this compound, primarily exhibiting nucleophilic and basic properties.

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a potent nucleophile. This nucleophilicity allows for a variety of derivatization reactions. For instance, it can react with electrophilic reagents such as alkyl halides and acyl chlorides. The reactivity in these nucleophilic substitution reactions is influenced by steric hindrance around the nitrogen atom and the solvent used.

The nucleophilic character of amino alcohols is fundamental to many synthetic transformations. researchgate.net In reactions with aldehydes, the amino group can condense to form an imine or Schiff base, which can be a key step in more complex reaction sequences. libretexts.org

ReactantProduct TypeGeneral Conditions
Alkyl Halide (e.g., CH₃I)Quaternary Ammonium (B1175870) SaltPolar solvent (e.g., CH₃CN, DMF), Room Temperature
Acyl Chloride (e.g., CH₃COCl)Amide (after potential rearrangement or under specific conditions)Inert solvent, often with a non-nucleophilic base
Aldehyde (e.g., R'CHO)Imine/Schiff BaseTypically requires removal of water

Quaternization: The reaction of the tertiary dimethylamino group with an alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium salt. This reaction is a classic example of the nucleophilicity of the amine. The rate of quaternization is dependent on the nature of the alkylating agent, the solvent, and the steric accessibility of the nitrogen atom.

Amine-Oxide Formation: Tertiary amines can be oxidized to form amine oxides. wikipedia.org Common oxidizing agents for this transformation include hydrogen peroxide or peracids like m-chloroperoxybenzoic acid (mCPBA). wikipedia.org The resulting amine oxide features a coordinate covalent bond between the nitrogen and oxygen atoms. These compounds are often polar and water-soluble. researchgate.net The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields. For instance, reactions with hydrogen peroxide are often carried out at temperatures between 60-80°C, with reaction times ranging from a few hours to a day. google.comgoogle.com

ReactionReagentTypical ProductGeneral Conditions
QuaternizationMethyl Iodide (CH₃I)5-(Trimethylammonio)bicyclo[6.1.0]nonan-4-ol iodideCH₃CN, Room Temperature
Amine-Oxide FormationHydrogen Peroxide (H₂O₂)This compound N-oxideAqueous or alcoholic solution, elevated temperature
Amine-Oxide Formationm-CPBAThis compound N-oxideDichloromethane (CH₂Cl₂), 0°C to Room Temperature

Intramolecular Interactions and Neighboring Group Participation

The relative positioning of the dimethylamino and hydroxyl groups in this compound suggests the strong possibility of intramolecular interactions, most notably hydrogen bonding between the hydroxyl proton and the nitrogen's lone pair. Such interactions can influence the conformation of the molecule and the reactivity of both functional groups.

Detailed Mechanistic Studies of Key Reactions

Detailed mechanistic studies for reactions of this compound are not available. However, plausible mechanisms for its key reactions can be proposed based on studies of analogous amino alcohol systems.

A kinetic analysis of reactions involving this compound would provide valuable insights into the reaction mechanisms. For instance, in a substitution reaction at C-4, a significantly enhanced reaction rate compared to a similar bicyclononanol lacking the dimethylamino group would be strong evidence for neighboring group participation. libretexts.orgtue.nl The rate law for such a reaction would be expected to be first order in the substrate.

The elucidation of reaction intermediates is crucial for a complete understanding of a reaction mechanism. In reactions involving neighboring group participation by the dimethylamino group, the key intermediate would be a tricyclic aziridinium (B1262131) ion. The formation of such cyclic intermediates is a characteristic feature of neighboring group participation. dalalinstitute.com These intermediates are often highly reactive and may not be directly observable under normal reaction conditions. However, their existence can be inferred from the stereochemistry of the products and through trapping experiments. In some cases, stable intermediates in related systems have been characterized using spectroscopic techniques under specific conditions. tue.nl

For other reactions, such as oxidation, radical intermediates may be involved. The study of these transient species would require specialized techniques like electron paramagnetic resonance (EPR) spectroscopy. The reaction of amino alcohols can also proceed through intermediate imines, which are formed by the condensation of the amine with a carbonyl compound. rsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Multiplicities

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), and their spin-spin coupling patterns (multiplicities). The spectrum would be expected to show signals corresponding to the protons of the bicyclo[6.1.0]nonane framework, the dimethylamino group, the hydroxyl group, and the proton attached to the carbon bearing the hydroxyl group. The integration of these signals would confirm the number of protons in each environment. The multiplicities (singlet, doublet, triplet, multiplet) would provide information about the number of neighboring protons, helping to piece together the connectivity of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy would be employed to determine the number of unique carbon atoms in the molecule and their chemical environments. The spectrum would display distinct signals for each carbon atom in the bicyclo[6.1.0]nonane skeleton, the two carbons of the dimethylamino group, and the carbon atoms bonded to the hydroxyl and amino groups. The chemical shifts of these signals would provide insights into the hybridization and functionalization of each carbon atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign the proton and carbon signals and to determine the stereochemistry of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of protons within the bicyclic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure, including the placement of the dimethylamino and hydroxyl groups on the bicyclic frame.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, which is critical for determining the relative stereochemistry of the substituents on the bicyclo[6.1.0]nonane ring.

Advanced NMR Studies for Conformational Analysis and Dynamic Processes

Further advanced NMR studies, such as variable-temperature NMR, could be conducted to investigate the conformational dynamics of the bicyclo[6.1.0]nonane ring system. These studies could provide information on ring-flipping barriers and the preferred conformations of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of 5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₁₁H₂₁NO), confirming the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, corroborating the data obtained from NMR spectroscopy.

Fragmentation Pattern Analysis for Structural Confirmation

Upon electron ionization (EI), the molecule would form a molecular ion (M+•). The fragmentation of this ion would likely be directed by the functional groups present, namely the dimethylamino group and the hydroxyl group, as well as the strained bicyclo[6.1.0]nonane ring system.

Key predicted fragmentation pathways include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is prone to cleavage. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion, or the loss of a larger fragment from the bicyclic ring. Cleavage of the C-N bond can lead to the formation of a characteristic [M-N(CH₃)₂]+ fragment.

Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (H₂O) from the molecular ion a probable fragmentation pathway, especially under thermal conditions in the mass spectrometer.

Ring Opening and Cleavage: The strained bicyclo[6.1.0]nonane ring system can undergo rearrangement and fragmentation. Cleavage of the cyclopropane (B1198618) ring or the larger eight-membered ring can lead to a variety of fragment ions. For the parent bicyclo[6.1.0]nonane, significant peaks are observed at m/z values corresponding to the loss of ethylene (B1197577) and other small hydrocarbon fragments. researchgate.netnih.gov

Formation of Nitrogen-Containing Fragments: Fragments containing the dimethylamino group are expected to be prominent in the spectrum. The dimethyliminium ion, [CH₂=N(CH₃)₂]⁺ with a mass-to-charge ratio (m/z) of 58, is a common and stable fragment observed in the mass spectra of N,N-dimethylalkylamines and would be a strong indicator of this functional group. docbrown.info

Table 1: Predicted Key Mass Spectral Fragments for this compound

m/z (predicted)Proposed Fragment IonFragmentation Pathway
183[C₁₁H₂₁NO]⁺Molecular Ion (M⁺)
168[C₁₀H₁₈NO]⁺Loss of a methyl radical (•CH₃) from the dimethylamino group
166[C₁₁H₁₉N]⁺Loss of a hydroxyl radical (•OH)
165[C₁₁H₁₉N]⁺Loss of water (H₂O)
138[C₉H₁₆O]⁺Loss of the dimethylamino group (•N(CH₃)₂)
58[C₃H₈N]⁺Dimethyliminium ion, [CH₂=N(CH₃)₂]⁺

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would be crucial for identifying the O-H and C-N bonds, as well as vibrations associated with the bicyclic framework.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. The C-H stretching vibrations of the alkyl groups (methyl and methylene) in the bicyclic ring and on the nitrogen atom would appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is typically observed in the 1000-1250 cm⁻¹ region, though it can sometimes be weak and difficult to assign definitively. The C-O stretching vibration of the secondary alcohol would likely be found in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C-C bond vibrations of the bicyclo[6.1.0]nonane skeleton would be expected to produce distinct signals in the Raman spectrum. The symmetric C-N stretching of the dimethylamino group might also be more readily observed in the Raman spectrum compared to the IR spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)Weak
C-H (alkyl)Stretching2850-30002850-3000
C-N (tertiary amine)Stretching1000-1250Observable
C-O (secondary alcohol)Stretching1000-1100Weak
Bicyclo[6.1.0]nonaneRing vibrationsFingerprint region (<1500)Strong signals in the fingerprint region

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. nih.gov For a chiral molecule like this compound, which has multiple stereocenters, single-crystal X-ray diffraction would provide definitive proof of the relative and absolute configuration of these centers, provided a suitable single crystal can be obtained.

The resulting crystal structure would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity of the atoms.

Conformation of the Bicyclic Ring: The exact puckering and conformation of the eight-membered ring and its fusion to the cyclopropane ring. For related bicyclo[6.1.0]nonane derivatives, a distorted twist-chair conformation has been observed.

Relative Stereochemistry: The spatial arrangement of the dimethylamino and hydroxyl groups relative to each other and to the bicyclic framework (i.e., whether they are cis or trans).

Absolute Stereochemistry: Through the use of anomalous dispersion, the absolute configuration (R/S) of each stereocenter can be determined, which is crucial for understanding its biological activity.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any hydrogen bonding involving the hydroxyl and amino groups, as well as other intermolecular forces.

While no experimental crystal structure for this compound has been reported, theoretical crystal structure prediction methods could be employed to explore plausible packing arrangements and conformations. nih.govarxiv.orgaps.orgresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of a molecule.

For this compound, CD spectroscopy would be used to:

Confirm Chirality: A non-zero CD spectrum would confirm the presence of a chiral molecule.

Assess Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. By comparing the CD spectrum of a sample to that of an enantiomerically pure standard, the enantiomeric purity can be determined.

Assign Absolute Configuration: The sign of the Cotton effects in the CD spectrum can often be correlated to the absolute configuration of the stereocenters. This is frequently achieved by comparing the experimental spectrum to the spectra of structurally related compounds with known absolute configurations or to spectra predicted by ab initio quantum chemical calculations. researchgate.netresearchgate.netnih.govnih.gov

The CD spectrum of this compound would be expected to show Cotton effects associated with the electronic transitions of the chromophores in the molecule. Although the alcohol and amine groups themselves are not strong chromophores in the accessible UV-Vis region, their presence in a chiral environment and their influence on the conformation of the bicyclic ring system can lead to a measurable CD spectrum.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are essential for determining the three-dimensional structure and conformational landscape of a molecule. For 5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol, this would involve identifying the most stable arrangements of the bicyclic rings and the relative orientations of the dimethylamino and hydroxyl substituents. The parent cyclooctane (B165968) ring is known to be conformationally complex, with multiple low-energy forms like the boat-chair and crown conformations. wikipedia.org The fusion of the cyclopropane (B1198618) ring and the presence of substituents would create a unique and complex potential energy surface. A thorough computational search would be required to locate various stereoisomers (e.g., cis/trans ring fusion, endo/exo substituents) and identify the global minimum energy structure. However, no such specific conformational analysis for this compound has been published.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful method for investigating the electronic properties of molecules to predict their reactivity. acs.org A DFT study of this compound would calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. These calculations would identify the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. The interplay between the electron-donating dimethylamino group and the electron-withdrawing/donating hydroxyl group would significantly modulate the electronic character of the bicyclic frame. Without specific DFT calculations for this compound, any discussion of its electronic structure remains speculative.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is used to elucidate the step-by-step pathways of chemical reactions, including the characterization of high-energy transition states. archive.org For this compound, potential reactions could involve the strained cyclopropane ring, the amino group, or the alcohol. For instance, studies on other bicyclo[n.1.0]alkanes have computationally investigated reaction pathways for C-H bond oxygenation. acs.orgnih.gov A similar investigation for the title compound would require locating the transition state structures for various potential reactions, calculating activation energies, and determining the reaction kinetics. This detailed mechanistic information is currently unavailable.

Analysis of Strain Energy and Orbital Interactions within the Bicyclic System

The fusion of a cyclopropane ring onto a larger ring introduces significant ring strain, which is a key driver of reactivity. The strain energy for the parent cis-bicyclo[6.1.0]nonane has been experimentally determined and calculated. epa.gov However, the addition of substituents at the C4 and C5 positions would alter the geometry and, consequently, the strain energy. A computational analysis could precisely quantify this strain and examine specific orbital interactions, such as hyperconjugation between the cyclopropane's Walsh orbitals and adjacent bonds, which has been shown to activate C-H bonds in the parent system. acs.orgnih.gov No such analysis has been performed for this compound.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods, particularly DFT, are frequently used to predict spectroscopic data like NMR chemical shifts (¹H and ¹³C). researchgate.net These predictions are invaluable for confirming chemical structures and assigning experimental spectra. For a molecule with the conformational and stereochemical complexity of this compound, calculated NMR shifts for different possible isomers would be crucial for structural elucidation. Such predictive data relies on first performing accurate geometry optimizations (as in section 5.1), but no studies have published these predictions for the target molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insight into its dynamic behavior and conformational landscape. nih.gov An MD simulation of this compound would reveal how the molecule explores different shapes and how its structure is influenced by a solvent environment. This is particularly important for flexible eight-membered rings. researchgate.net Such simulations could map the transitions between different low-energy conformations and assess the influence of solvent on the stability of various isomers. This level of detailed dynamic and solvation analysis is absent from the scientific record for this compound.

Advanced Research Applications in Chemical Sciences Non Clinical Contexts

Utilization as a Molecular Probe in Bioorthogonal Ligation Reactions

The BCN scaffold is one of the most prominent strained-alkyne structures employed in chemical biology for bioorthogonal chemistry. rsc.org Bioorthogonal reactions utilize reactive groups that are inert to the chemical functionalities naturally present in biological systems but are highly reactive toward a specific abiotic partner. rsc.org The design of BCN derivatives is driven by the need for a good balance between stability in aqueous environments and high reactivity that negates the need for a catalyst. rsc.org Its utility as a molecular probe stems from its compact size and the ability to be readily functionalized with reporters, tags, or other molecules of interest.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that involves the cycloaddition of a strained alkyne, such as a BCN derivative, with an azide-functionalized molecule to form a stable triazole linkage. This reaction is a cornerstone of "click chemistry" and is prized for its ability to proceed rapidly at room temperature without the need for cytotoxic metal catalysts, making it ideal for biological applications.

The reactivity of BCN in SPAAC is attributed to the significant ring strain from the fusion of the cyclooctyne (B158145) ring with a cyclopropane (B1198618) ring. acs.org This fusion creates an achiral system that yields a single regioisomeric product upon reaction, which simplifies product analysis compared to some other cyclooctynes. acs.org While other strained alkynes like dibenzoazooctyne (DBCO) are widely used, BCN offers an alternative with different properties, such as reduced lipophilicity. nih.gov Various polar derivatives of BCN have been synthesized to improve labeling specificity and solubility in biological media. nih.gov The stability of the resulting triazole product, simplicity of operation, and low toxicity have made SPAAC with BCN derivatives a preferred tool for numerous applications. rsc.org

The BCN scaffold also participates in another exceptionally fast bioorthogonal reaction: the Inverse Electron-Demand Diels-Alder (IED-DA) cycloaddition. In this reaction, the strained alkyne of BCN acts as a highly reactive dienophile that rapidly combines with an electron-deficient diene, most commonly a tetrazine derivative. rsc.orgresearchgate.net This reaction is notable for being orders of magnitude faster than many other bioorthogonal ligations. rsc.orgacs.org

The reaction between BCN and tetrazines proceeds to form a stable adduct, releasing nitrogen gas as the sole byproduct. cam.ac.uk The kinetics of this reaction are exceptionally favorable, with second-order rate constants reaching values as high as 437 M⁻¹s⁻¹ depending on the specific tetrazine derivative and solvent system. rsc.orgacs.org This rapid reactivity allows for labeling at very low concentrations of the probe, minimizing potential perturbations to the system under study. rsc.org The development of unnatural amino acids containing the BCN group has further expanded the utility of the IED-DA reaction for site-specific protein labeling. rsc.orgresearchgate.net

Reaction TypeBCN RoleReaction PartnerKey Features
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strained AlkyneAzide (B81097)Catalyst-free; forms stable triazole; good biocompatibility. rsc.org
Inverse Electron-Demand Diels-Alder (IED-DA)DienophileTetrazineExtremely rapid kinetics; releases N₂ as the only byproduct; highly specific. rsc.orgacs.org

The robust and specific reactivity of BCN derivatives in SPAAC and IED-DA reactions has made them indispensable tools for labeling biomolecules in vitro.

Protein Labeling: A powerful strategy for site-specific protein modification involves the genetic encoding of unnatural amino acids (UAAs) bearing a BCN moiety. rsc.orgcam.ac.uk By engineering aminoacyl-tRNA synthetase/tRNA pairs, a BCN-containing amino acid can be incorporated into a protein at a specific site in response to a nonsense codon. cam.ac.uk The modified protein can then be rapidly and selectively labeled with a tetrazine- or azide-conjugated fluorophore, affinity tag, or other probe. cam.ac.uknih.govd-nb.info This approach has been successfully used for protein labeling in living cells and allows for spatio-temporal control when combined with photo-activatable BCN probes. nih.govd-nb.info

DNA Modification: The BCN scaffold is also used extensively for the modification and labeling of nucleic acids. BCN can be incorporated into oligonucleotides during automated solid-phase synthesis using phosphoramidite (B1245037) chemistry. acs.orgnih.govrsc.org This allows for the precise placement of one or more "clickable" BCN handles at the 5' or 3' end, or at internal positions of a DNA or RNA strand. acs.orgnih.gov These BCN-modified oligonucleotides can then be conjugated to azide-containing molecules for applications in diagnostics, DNA crosslinking, and the construction of fluorescent nanoconstructs. acs.org This method has proven effective for postsynthetic modification of DNA, even in complex environments where steric hindrance can be a challenge. rsc.orgnih.gov

The bioorthogonal reactivity of the BCN scaffold extends beyond biological applications into the realm of material science and polymer chemistry. The ability to form covalent bonds under mild, catalyst-free conditions is highly advantageous for functionalizing surfaces and creating advanced polymer architectures.

BCN-derivatized silanes can be used to modify surfaces, such as those used in microarrays or sequencing flow cells, creating a reactive layer for the direct and covalent attachment of functionalized molecules like primers or hydrogels. google.com In polymer chemistry, BCN serves as a highly efficient end-group for polymers, such as poly(2-alkyl-2-oxazoline)s (POx). nih.gov These BCN-functionalized polymers can be readily conjugated to other molecules via SPAAC, enabling the synthesis of well-defined polymer-drug conjugates, hydrogels, and other advanced materials. nih.govdntb.gov.ua

Ligand Design and Catalyst Development Utilizing the Bicyclic Scaffold

The rigid and conformationally constrained nature of the bicyclo[6.1.0]nonane skeleton makes it a theoretically attractive scaffold for the design of chiral ligands used in asymmetric catalysis. The defined three-dimensional structure and stereochemistry of the bicyclic core can create a specific chiral environment around a metal center, potentially influencing the stereochemical outcome of a catalytic reaction.

While direct applications of 5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol as a ligand are not documented in current literature, the principles of ligand design suggest that functionalized bicyclo[6.1.0]nonane derivatives, such as those containing amine or alcohol coordinating groups, could be explored as components of new catalysts. The stereochemistry of the scaffold, which can be controlled during synthesis, is a critical feature for modulating the degree of ring strain and the spatial orientation of coordinating atoms, which in turn can influence catalytic activity and selectivity. acs.org

Exploration of Structural Motifs for Building Complex Chemical Libraries

The bicyclo[6.1.0]nonane framework, particularly the BCN alkyne, serves as a valuable structural motif for the construction of complex chemical libraries. The synthesis of the core scaffold can be achieved in a straightforward manner, and its structure allows for systematic functionalization. researchgate.net

The true power of the BCN scaffold in library synthesis lies in its bioorthogonal handle. A library of diverse compounds can be generated by taking a common BCN-containing core and reacting it with a large collection of different azide- or tetrazine-modified building blocks via SPAAC or IED-DA cycloadditions. This modular approach allows for the rapid and efficient creation of thousands of unique compounds from a small set of precursors, facilitating high-throughput screening for drug discovery and other applications. The ability to incorporate the BCN moiety directly into biomolecules like oligonucleotides and peptides further expands the possibilities for creating diverse libraries of bioconjugates. nih.gov

Development of Novel Analytical Methods Utilizing the Compound's Reactivity

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the use of This compound in the development of novel analytical methods. Extensive searches were conducted to identify studies where the reactivity of this specific compound was utilized for purposes such as the creation of new chromatographic, spectroscopic, or sensor-based analytical techniques.

The investigation included searches for the compound as a derivatizing agent, a reactive probe, or a core structure in the design of analytical reagents. Despite broadening the search to include related bicyclic amino alcohols and their general applications in analytical chemistry, no specific data or research findings concerning "this compound" were found.

Therefore, information regarding its application in the development of analytical methods, including any detailed research findings or data tables, is not available.

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